molecular formula C16H15FN4O2 B5521670 2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol

2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No. B5521670
M. Wt: 314.31 g/mol
InChI Key: SPXZWCAJRKSTBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol" often involves multi-step chemical reactions. For example, one related compound was synthesized by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide, leading to a compound within the orthorhombic space group P212121 (Xu Liang, 2009).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, FTIR, and NMR spectroscopy, plays a critical role in understanding the spatial arrangement and electronic structure of these compounds. For instance, spectroscopy studies and DFT calculations have provided deep insights into the crystal structure and molecular vibrations of similar compounds, showcasing the importance of intermolecular hydrogen bonds and intramolecular interactions in stabilizing the structure (C. Alaşalvar et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds often highlight their reactivity and potential for further functionalization. Research has delved into their reactions under various conditions, elucidating mechanisms that lead to the formation of novel structures with interesting properties. For example, studies on fluorinated and methoxy-substituted compounds have explored their reactions and potential as building blocks for more complex molecules (E. V. Pimenova et al., 2003).

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to "2-fluoro-6-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol" have been synthesized and analyzed for their molecular structures. For instance, synthesis techniques involve reactions under specific conditions to yield products with orthorhombic space groups, highlighting the importance of molecular geometry in understanding compound properties (Xu Liang, 2009).

Fluorescent Probes and Sensing

Derivatives of similar compounds have been developed as fluorescent probes for sensing applications, such as metal cation detection. These compounds exhibit selectivity and sensitivity towards specific cations, demonstrating their potential in analytical chemistry and environmental monitoring (Kiyoshi Tanaka et al., 2001).

Antimicrobial and Antifungal Agents

Research on compounds with methoxyphenyl and triazolyl groups has shown significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents for medical and agricultural uses (M. Helal et al., 2013).

Material Science and NLO Applications

Studies have also focused on the synthesis of fluoro-functionalized compounds for material science applications, including nonlinear optical (NLO) properties. The incorporation of fluorine atoms and specific functional groups contributes to enhanced stability and optical properties, making these compounds suitable for NLO applications (Muhammad Ashfaq et al., 2022).

Chemical Sensing and Environmental Monitoring

Compounds structurally related to the specified molecule have been utilized in the development of chemosensors for detecting environmental pollutants and metal ions. This highlights their importance in environmental science for monitoring pollutants and ensuring water quality (A. K. Manna et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many phenolic compounds are corrosive and can cause burns .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential pharmaceutical, future research might focus on improving its potency, selectivity, or pharmacokinetic properties .

properties

IUPAC Name

2-fluoro-6-[(2-methoxyphenyl)-(1,2,4-triazol-4-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-23-14-8-3-2-5-11(14)15(20-21-9-18-19-10-21)12-6-4-7-13(17)16(12)22/h2-10,15,20,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXZWCAJRKSTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=C(C(=CC=C2)F)O)NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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